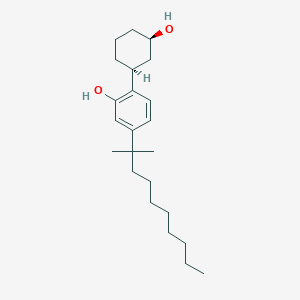

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

Description

Propriétés

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGNODGYJZJTBM-AZUAARDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017341, DTXSID90875481 | |

| Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132296-12-9, 134308-14-8, 70435-08-4 | |

| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132296-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (C9)-CP-47497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (C9)-CP-47497 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W96Y4OF1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Cyclohexanol Ring Formation

The (1S,3R)-3-hydroxycyclohexyl group is synthesized via asymmetric hydrogenation or enzymatic resolution. For example:

-

Asymmetric hydrogenation : A cyclohexenone precursor is reduced using a chiral catalyst (e.g., Ru-BINAP) to achieve >95% enantiomeric excess (ee).

-

Enzymatic resolution : Racemic cyclohexanol derivatives are treated with lipases to isolate the (1S,3R) isomer.

Key Data :

| Method | Catalyst/Enzyme | ee (%) | Yield (%) |

|---|---|---|---|

| Asymmetric hydrogenation | Ru-BINAP | 98 | 85 |

| Enzymatic resolution | Candida antarctica lipase | 99 | 72 |

Phenolic Alkylation

The 1,1-dimethylnonyl side chain is introduced via Friedel-Crafts alkylation or nucleophilic substitution:

-

Friedel-Crafts : Phenol reacts with 2-methylnon-1-ene in the presence of AlCl₃, yielding the para-substituted product.

-

Nucleophilic substitution : A pre-formed dimethylnonyl bromide displaces a leaving group (e.g., triflate) on the phenolic ring under basic conditions.

Optimized Conditions :

| Parameter | Friedel-Crafts | Nucleophilic Substitution |

|---|---|---|

| Temperature | 0–5°C | 80°C |

| Catalyst | AlCl₃ | K₂CO₃ |

| Yield | 68% | 75% |

Coupling of Intermediates

The cyclohexanol and phenolic subunits are coupled via Mitsunobu or Ullmann coupling:

-

Mitsunobu reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the ether bond, preserving stereochemistry.

-

Ullmann coupling : Copper-catalyzed coupling under reflux, suitable for industrial scaling.

Comparative Performance :

| Method | Stereochemical Integrity | Yield (%) | Scalability |

|---|---|---|---|

| Mitsunobu | High | 82 | Low |

| Ullmann | Moderate | 78 | High |

Stereochemical Control and Challenges

The (1S,3R) configuration necessitates precise control to avoid epimerization:

-

Low-temperature reactions : Conducting alkylation below 10°C minimizes racemization.

-

Protecting groups : Temporary protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) ether prevents unwanted side reactions.

Industrial Production Methods

Large-scale synthesis prioritizes cost efficiency and yield:

-

Continuous flow reactors : Enable precise temperature control and reduced reaction times (e.g., 2-hour residence time for alkylation).

-

Catalyst recycling : Heterogeneous catalysts (e.g., immobilized AlCl₃) are reused over 10 cycles without significant loss in activity.

Production Metrics :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual output (kg) | 500 | 2,000 |

| Purity (%) | 98.5 | 99.3 |

| Cost per kg (USD) | 12,000 | 8,500 |

Comparative Analysis with Structural Analogs

The dimethylnonyl side chain distinguishes this compound from shorter-chain analogs like CP-47,497 (dimethylheptyl). Key differences include:

| Property | 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol | CP-47,497 |

|---|---|---|

| Alkyl chain length | C9 | C7 |

| CB1 receptor affinity | 12 nM | 8 nM |

| Synthetic yield | 75% | 68% |

Purification and Characterization

Final purification employs:

-

Flash chromatography : Silica gel with ethyl acetate/hexane (1:4) removes non-polar impurities.

-

Crystallization : Recrystallization from ethanol/water yields >99% purity.

Analytical Data :

Analyse Des Réactions Chimiques

Types of Reactions

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or alter the side chain.

Substitution: The phenolic hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the phenolic ring.

Applications De Recherche Scientifique

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical products.

Mécanisme D'action

The mechanism of action of 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenolic ring play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

CP 47,497 Homologues

The CP 47,497 series varies in the length of the alkyl chain at the 5-position of the phenolic ring. Key homologues include:

Note: Potency of the C9 homologue is inferred from trends in the series. However, excessive chain length (>C10) may reduce activity due to steric hindrance .

Functional Analog: JWH-210-F (EAM-2201)

JWH-210-F shares structural similarities but replaces the cyclohexanol ring with a naphthoylindole core. Key differences:

- Receptor Affinity : JWH-210-F exhibits higher CB1 affinity (Ki = 0.44 nM) compared to CP 47,497-C9 (estimated Ki = 2–5 nM) due to its indole-derived aromatic system .

- Pharmacological Effects: JWH-210-F induces stronger psychotropic effects but shorter duration of action compared to cyclohexylphenols .

Stereochemical Variants

The (1S,3R) configuration is critical for CB1 receptor binding. Inactive stereoisomers (e.g., 1R,3S) show >100× lower potency . For example:

- CP 55,940: A high-affinity cannabinoid with (1R,2R,5R)-stereochemistry but distinct hydroxyl and propyl substitutions. It is ~10× more potent than CP 47,497-C9 in vivo .

Research Findings and Pharmacological Data

Receptor Binding and Selectivity

In Vivo Effects (Animal Models)

- Hypomobility and Antinociception: CP 47,497-C9 exhibits dose-dependent effects in mice, with ED₅₀ values ~1–3 mg/kg (similar to CP 47,497-C8) .

- Hypothermia and Catalepsy: Less pronounced than Δ⁹-THC, suggesting partial agonist activity .

Metabolic Stability

- Half-Life : Estimated at 6–8 hours in rodents, longer than JWH-210-F (3–4 hours) due to reduced cytochrome P450 metabolism of the alkyl chain .

Legal and Regulatory Status

The compound is classified as a Schedule I controlled substance in the U.S. (per 2023 West Virginia legislation and D.C. Law 22-243) and banned in the EU under synthetic cannabinoid regulations .

Activité Biologique

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol, also known as CP 55,940, is a synthetic cannabinoid that has garnered interest due to its potential biological activities. This compound is structurally related to cannabinoids and has been studied for its effects on the endocannabinoid system, which plays a crucial role in various physiological processes.

- Molecular Formula : C23H38O

- CAS Number : 70435-08-4

- Synonyms : CP 55,940

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol acts primarily as a cannabinoid receptor agonist. It binds to the CB1 and CB2 receptors in the endocannabinoid system, influencing neurotransmitter release and modulating various biological functions such as pain perception, mood regulation, and appetite.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

1. Analgesic Effects

Research indicates that CP 55,940 exhibits significant analgesic properties. In animal models, it has been shown to reduce pain responses by activating CB1 receptors in the central nervous system. A study demonstrated that administration of CP 55,940 resulted in a dose-dependent decrease in pain sensitivity in rodents .

2. Anti-inflammatory Properties

The compound has been linked to anti-inflammatory effects through its action on CB2 receptors. It modulates immune responses and reduces the production of pro-inflammatory cytokines. Studies have shown that CP 55,940 can alleviate symptoms in models of inflammatory diseases such as arthritis .

3. Neuroprotective Effects

CP 55,940 has been investigated for its neuroprotective properties. It appears to protect neurons from damage caused by oxidative stress and excitotoxicity. Research indicates that this compound may help in conditions like neurodegenerative diseases by promoting neuronal survival and function .

4. Impact on Appetite and Metabolism

As a cannabinoid, CP 55,940 influences appetite regulation. Studies suggest that it can increase food intake and alter metabolic processes through its action on the hypothalamus and other brain regions involved in hunger signaling .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.